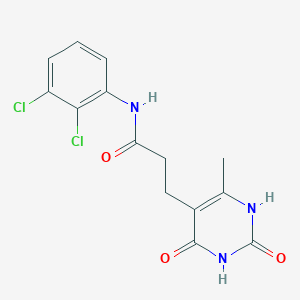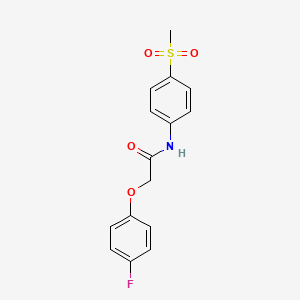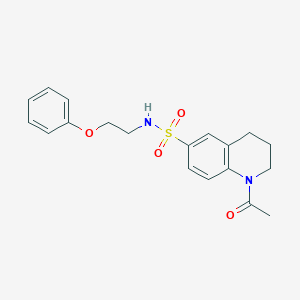![molecular formula C17H15N3O3S B6543903 N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 921520-86-7](/img/structure/B6543903.png)
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide, also known as BZM-TFC, is a novel compound that has been studied for a variety of scientific research applications. BZM-TFC is a thiazole-based compound with a benzylcarbamoylmethyl group, and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the gag-pol polyprotein .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Advantages and Limitations for Lab Experiments
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost, making it an affordable option for laboratory experiments. In addition, this compound is easy to synthesize and is stable in aqueous solutions, making it an ideal compound for laboratory experiments. However, one of the main limitations of this compound is its low solubility in organic solvents, making it difficult to use in certain laboratory experiments.
Future Directions
The potential applications of N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide are vast and varied. One potential future direction for this compound is its use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. In addition, this compound could be used in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn’s disease. Finally, this compound could be used in the treatment of cancer, as it has been found to have anti-cancer properties.
Synthesis Methods
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide can be synthesized via a two-step procedure. The first step involves the reaction of 4-hydroxy-1,3-thiazol-2-yl furan-2-carboxylic acid with benzylcarbamoylmethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired product, this compound. The second step involves the addition of a reducing agent, such as sodium borohydride, to reduce the carboxyl group of the this compound, resulting in the desired product.
Scientific Research Applications
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide has been studied for a variety of scientific research applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. In addition, this compound has been found to have anti-diabetic properties, making it a potential candidate for the treatment of type 2 diabetes. Furthermore, this compound has been studied for its potential application in the treatment of Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-12-5-2-1-3-6-12)9-13-11-24-17(19-13)20-16(22)14-7-4-8-23-14/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFMGFMOQJJWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)
![[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B6543840.png)

![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)
![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)

![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)

![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)